Butan-2,3-diol monobutyrate

Description

Significance within Ester Chemistry and Diol Derivatives

As an ester, butan-2,3-diol monobutyrate is part of a large class of compounds known for their applications as flavorings, fragrances, and solvents. ontosight.aieastman.comwikipedia.org Esters are formed through the esterification of a carboxylic acid and an alcohol. ontosight.ai In this case, the carboxylic acid is butyric acid, a short-chain fatty acid known for its buttery notes in its ester forms. knowde.com

The molecule is also a diol derivative. Diols, or glycols, are compounds containing two hydroxyl (-OH) groups. wikipedia.org The presence of a second hydroxyl group in this compound makes it a functionalized ester, which can potentially undergo further reactions, such as a second esterification to form a diester. researchgate.net Diols like 2,3-butanediol (B46004) are significant as building blocks in the synthesis of polymers, such as polyesters and polyurethanes. wikipedia.orgacs.org

Relationship to 2,3-Butanediol Stereoisomers and Butyric Acid

This compound is directly synthesized from 2,3-butanediol and butyric acid. nih.gov

2,3-Butanediol is a vicinal diol, meaning its two hydroxyl groups are on adjacent carbon atoms. wikipedia.orgontosight.ai It exists in three stereoisomeric forms due to the presence of two chiral centers: (2R,3R)-(-)-2,3-butanediol, (2S,3S)-(+)-2,3-butanediol (which are enantiomers), and the achiral meso-2,3-butanediol (B1221857). wikipedia.org The specific stereoisomer of 2,3-butanediol used in the synthesis will determine the stereochemistry of the resulting this compound. The different stereoisomers of 2,3-butanediol have distinct physical properties and are of interest for various applications, including as chiral auxiliaries in asymmetric synthesis. researchgate.netnih.gov

Butyric acid , also known as butanoic acid, is a four-carbon carboxylic acid with the formula CH3CH2CH2COOH. wikipedia.org It is found naturally in butter and other dairy products and is known for its unpleasant odor in its free form. wikipedia.orgvedantu.com However, its esters, like butyl butyrate (B1204436), often have pleasant fruity aromas and are used as flavoring agents. vedantu.com

The formation of this compound involves the reaction of one of the hydroxyl groups of 2,3-butanediol with the carboxyl group of butyric acid, resulting in an ester linkage and the elimination of a water molecule.

Overview of Current Academic Research Directions for Structurally Related Compounds

Research on structurally related compounds, particularly esters of diols and derivatives of 2,3-butanediol, is active and multifaceted.

One significant area of research is the use of 2,3-butanediol as a bio-based platform chemical . researchgate.netmdpi.com There is considerable interest in producing 2,3-butanediol through microbial fermentation from renewable resources. mdpi.comcranfield.ac.uk This bio-derived 2,3-butanediol can then be used as a monomer for the synthesis of biodegradable polyesters and other polymers. acs.org The challenge often lies in the lower reactivity of the secondary alcohols in 2,3-butanediol, which can result in low molecular weight polymers. acs.org

The synthesis and properties of diol esters are also a subject of study. Research has explored the enzymatic and chemical synthesis of various diol esters. For instance, studies have investigated the chemoenzymatic preparation of pure enantiomers of 2,3-butanediol and their subsequent esterification. researchgate.net Other research has focused on the synthesis of novel diol ester derivatives for various applications, including as potential reagents in steroid chemistry and as insect repellents. researchgate.netbeilstein-journals.org Recently, new diol esters of okadaic acid and dinophysistoxin-1 (B117357) were isolated from cultured dinoflagellates, highlighting the natural occurrence and biological activity of such compounds. nih.gov

Furthermore, the esterification of 2,3-butanediol with various carboxylic acids is being explored to create new molecules with specific properties. For example, the esterification with acetic acid produces butane-2,3-diyl diacetate, which contributes to the aroma of some fruits. researchgate.net Research into ketone esters derived from diols like 1,3-butanediol (B41344) for nutritional and therapeutic applications also provides a parallel area of interest. frontiersin.org

Interactive Data Table: Properties of this compound nih.gov

| Property | Value |

| IUPAC Name | 3-hydroxybutan-2-yl butanoate |

| Molecular Formula | C8H16O3 |

| Molecular Weight | 160.21 g/mol |

| SMILES | CCCC(=O)OC(C)C(C)O |

| InChIKey | CMZLDPHMYGCLEY-UHFFFAOYSA-N |

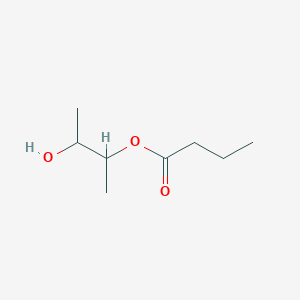

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C8H16O3 |

|---|---|

Molecular Weight |

160.21 g/mol |

IUPAC Name |

3-hydroxybutan-2-yl butanoate |

InChI |

InChI=1S/C8H16O3/c1-4-5-8(10)11-7(3)6(2)9/h6-7,9H,4-5H2,1-3H3 |

InChI Key |

CMZLDPHMYGCLEY-UHFFFAOYSA-N |

Canonical SMILES |

CCCC(=O)OC(C)C(C)O |

Origin of Product |

United States |

Synthetic Methodologies for Butan 2,3 Diol Monobutyrate

Chemo-Catalytic Esterification Approaches

Chemical synthesis of butan-2,3-diol monobutyrate predominantly involves the esterification of 2,3-butanediol (B46004) with butyric acid or its derivatives. This process is influenced by the choice of catalyst, reaction conditions, and the kinetics of the reaction, all of which are critical for maximizing the formation of the desired monobutyrate ester over the di-ester by-product.

Direct Esterification with Butyric Acid and Derivatives

The direct esterification of 2,3-butanediol with butyric acid is a fundamental approach to producing this compound. This reaction involves the combination of the diol and the carboxylic acid, typically in the presence of an acid catalyst to accelerate the reaction rate. The process is a two-step consecutive reaction where one mole of 2,3-butanediol first reacts with one mole of butyric acid to form the monobutyrate and water. researchgate.net Subsequently, the monobutyrate can react with a second mole of butyric acid to yield the diester, butan-2,3-diyl dibutyrate, and another molecule of water. researchgate.net

The reactivity of the secondary hydroxyl groups in 2,3-butanediol is lower compared to primary diols, which presents a challenge in achieving high reaction rates and molecular weights in polymerization reactions. mdpi.com For instance, the esterification rate of 1,4-butanediol (B3395766) is significantly higher than that of 2,3-butanediol. mdpi.com

Catalyst Systems for Selective Monobutyrate Formation

The selection of an appropriate catalyst is crucial for controlling the selectivity towards monobutyrate formation. Both homogeneous and heterogeneous catalysts have been investigated for the esterification of 2,3-butanediol. acs.orgresearchgate.net Heterogeneous catalysts are often preferred due to their advantages in separation and recycling. researchgate.net

One study investigated the use of the ion-exchange resin Amberlyst 36 as a heterogeneous catalyst for the esterification of 2,3-butanediol with acetic acid, a reaction analogous to butyric acid esterification. acs.orgresearchgate.net Other research has explored sulfonic acid-functionalized pyridinium (B92312) ionic liquids and Amberlite IR-120 for the esterification of 2,3-butanediol with levulinic acid. researchgate.net In this latter case, the diester was the major product, highlighting the challenge of achieving high monester selectivity. researchgate.net The choice of catalyst can significantly influence the reaction, with factors like Brønsted acidity playing a role in the resulting product yields. researchgate.net

Reaction Kinetics and Process Optimization for Chemical Synthesis

Understanding the reaction kinetics is essential for optimizing the synthesis process to favor the formation of this compound. Kinetic modeling of the esterification of 2,3-butanediol with acetic acid over Amberlyst 36 has been performed in a batch reactor. acs.orgresearchgate.net The study examined the influence of catalyst amount, the molar ratio of reactants, and temperature on the reaction. acs.orgresearchgate.net

The experimental data from this study were used to develop a kinetic model that could accurately represent the evolution of all species present during the reaction over time. researchgate.net Such models are invaluable for process optimization, allowing for the determination of reaction and thermodynamic constants. researchgate.net The reaction is typically carried out at temperatures ranging from 50 to 110 °C. acs.orgresearchgate.net The molar ratio of the acid to 2,3-butanediol is also a critical parameter that is varied to control the extent of the reaction and the product distribution. acs.orgresearchgate.net

Table 1: Kinetic and Thermodynamic Constants for Esterification of 2,3-Butanediol with Acetic Acid Data adapted from a study on esterification with acetic acid, providing insights applicable to butyric acid.

| Parameter | Value | Conditions | Reference |

| Catalyst Amount | 1.1% to 4.4% (relative to initial 2,3-butanediol) | Molar Ratio (Acid:Diol) = 2, Temp = 110 °C | researchgate.net |

| Molar Ratio (Acid:Diol) | 2 to 12 | - | researchgate.net |

| Temperature Range | 50 to 110 °C | - | researchgate.net |

Biocatalytic and Enzymatic Synthesis Routes

Biocatalytic methods, particularly those employing lipases, offer a green and highly selective alternative for the synthesis of this compound. These enzymatic routes can provide excellent control over regioselectivity and stereoselectivity, which is often challenging to achieve through conventional chemical methods.

Lipase-Catalyzed Esterification for Monobutyrate Production

Lipases are widely used enzymes for catalyzing esterification reactions due to their ability to function in non-aqueous solvents and their broad substrate specificity. google.comresearcher.life The enzymatic synthesis of this compound involves the reaction of 2,3-butanediol with a butyric acid donor, which can be butyric acid itself or a butyrate (B1204436) ester in a transesterification reaction. The reaction kinetics often follow a Ping-Pong Bi-Bi mechanism, where the enzyme forms an acyl-enzyme intermediate with the acyl donor before transferring the acyl group to the alcohol. nih.govmdpi.com

The choice of solvent can significantly impact the enzyme's activity and stability. researcher.life For lipase-catalyzed reactions, a minimal amount of water is necessary for the enzyme's catalytic activity. mdpi.com Studies on similar systems have shown that competitive inhibition by the acid substrate can occur, potentially leading to enzyme inactivation at high concentrations. nih.gov

Enzyme Screening and Engineering for Enhanced Regio- and Stereoselectivity

The inherent chirality of 2,3-butanediol, which exists as three stereoisomers ((2R,3R), (2S,3S), and meso), makes stereoselectivity a critical aspect of its esterification. researchgate.net Different lipases exhibit varying degrees of enantioselectivity. For instance, lipase (B570770) from Pseudomonas cepacia has been used for the enantioselective diacetylation of (±)-2,3-butanediol. capes.gov.br This process resulted in a sequential kinetic resolution, where both acetylation steps favored the (R)-enantiomer. capes.gov.br

Screening different lipases is a common strategy to find an enzyme with the desired selectivity. Lipases from various microbial sources such as Pseudomonas fluorescens and Candida antarctica (e.g., Novozym 435) are frequently employed in esterification reactions. researcher.liferesearchgate.net Enzyme engineering can be further utilized to enhance the natural selectivity of an enzyme or to alter its substrate specificity to favor the production of the desired monobutyrate isomer.

Table 2: Enzymes and their Applications in Selective Esterification

| Enzyme | Source Organism | Application | Key Finding | Reference |

| Lipase PCL | Pseudomonas cepacia | Enantioselective diacetylation of (±)-2,3-butanediol | Sequential kinetic resolution favoring the (R)-enantiomer. | capes.gov.br |

| Lipase (Amano P) | Pseudomonas fluorescens | Esterification of butane-2,3-diol with vinyl acetate (B1210297) | Production of (2R, 3R)-diacetate. | researchgate.net |

| Novozym 435 | Candida antarctica | Transesterification of tyrosol with vinyl esters | Highly efficient in various organic solvents. | researcher.life |

Optimization of Bioreaction Conditions for Yield and Purity

The synthesis of this compound is primarily achieved through the enzymatic esterification of 2,3-butanediol with a butyryl group donor, such as butyric acid or its activated esters (e.g., vinyl butyrate). The yield and purity of the desired monobutyrate product over the unreacted diol and the diester byproduct are critically dependent on the optimization of several key bioreaction parameters. The principles are derived from extensive studies on lipase-catalyzed esterifications. nih.govmdpi.comresearchgate.net

Lipases are the most commonly employed biocatalysts for this transformation due to their stability in organic solvents and their ability to catalyze esterification reactions. researchgate.net Novozym 435, an immobilized form of Candida antarctica lipase B (CALB), is a frequently cited catalyst known for its high activity and regioselectivity in modifying polyol compounds. conicet.gov.aracs.org The optimization process typically involves a systematic study of the following factors:

Enzyme Loading: The concentration of the lipase directly influences the reaction rate. Higher enzyme loading can accelerate the reaction but also increases costs. An optimal loading is determined to balance reaction time with economic feasibility.

Substrate Molar Ratio: The molar ratio of 2,3-butanediol to the acyl donor is a crucial parameter for maximizing the yield of the monoester. An excess of the diol can be used to favor mono-acylation and suppress the formation of the diester.

Temperature: Lipases generally exhibit optimal activity within a specific temperature range, typically between 40°C and 60°C. researchgate.net While higher temperatures can increase reaction rates, they can also lead to enzyme denaturation and reduced stability.

Solvent System: The choice of solvent affects substrate solubility and enzyme activity. Hydrophobic organic solvents like hexane (B92381) or tert-butyl methyl ether (MTBE) are often preferred as they minimize the stripping of essential water from the enzyme's surface, which is necessary for maintaining its active conformation. Solvent-free systems are also an option, particularly if the substrates are liquid, reducing downstream processing costs. beilstein-journals.org

Water Content/Removal: Esterification is a reversible reaction where water is produced as a byproduct. The presence of excess water in the reaction medium can shift the equilibrium back towards hydrolysis, reducing the ester yield. Therefore, in situ water removal, often accomplished by adding molecular sieves or performing the reaction under vacuum, is a critical strategy for driving the reaction towards ester formation.

The following interactive table illustrates how these parameters might be optimized in a typical lipase-catalyzed synthesis, based on data from analogous esterification processes.

Table 1: Illustrative Optimization of Lipase-Catalyzed Synthesis of a Diol Monoester This table is based on general principles of enzymatic esterification; specific data for this compound is not extensively published.

| Parameter | Condition A | Condition B | Condition C | Outcome |

|---|---|---|---|---|

| Enzyme | Novozym 435 | Novozym 435 | Novozym 435 | Condition C, featuring an optimized substrate ratio in a suitable solvent with water removal, is expected to provide the highest yield and purity of the monobutyrate by favoring mono-esterification and preventing product hydrolysis. |

| Temperature (°C) | 40 | 50 | 50 | |

| Diol:Acyl Donor Ratio | 1:1 | 1:0.5 | 2:1 | |

| Solvent | None | Hexane | MTBE | |

| Water Removal | No | No | Yes (Molecular Sieves) | |

| Expected Yield (Monobutyrate) | Low-Moderate | Moderate | High |

Stereoselective Synthesis of this compound Isomers

Butan-2,3-diol possesses two chiral centers, leading to three possible stereoisomers: the enantiomeric pair (2R,3R)- and (2S,3S)-butanediol, and the optically inactive meso-2,3-butanediol (B1221857). wikipedia.orgyoutube.com The synthesis of a specific stereoisomer of this compound therefore requires precise control over the stereochemistry of the reaction.

Strategies for Enantioselective and Diastereoselective Synthesis

The primary strategy for achieving stereoselectivity is through enzymatic reactions, which can distinguish between different stereoisomers of the starting material or between prochiral groups within a single molecule. masterorganicchemistry.com

Kinetic Resolution of Racemic 2,3-Butanediol: This is a common method starting with a racemic mixture of (2R,3R)- and (2S,3S)-butanediol. A stereoselective lipase is used to acylate one enantiomer faster than the other. For instance, a lipase might preferentially catalyze the butyrylation of the (R,R)-enantiomer. This would result in a mixture containing (2R,3R)-Butan-2,3-diol monobutyrate and the unreacted (2S,3S)-butanediol, which can then be separated. Research on the acetylation of racemic 2,3-butanediol has shown that lipases can exhibit high enantioselectivity, a principle directly applicable to butyrylation. researchgate.net

Desymmetrization of meso-2,3-Butanediol: This elegant approach starts with the achiral meso-isomer. The two hydroxyl groups in meso-2,3-butanediol are prochiral. A selective enzyme can acylate only one of these specific hydroxyl groups, breaking the molecule's internal symmetry and creating a single chiral enantiomer of the monobutyrate product. For example, enzymatic acylation of meso-2,3-dimethylbutane-1,4-diol has been shown to produce a monoacetate with high enantiomeric excess (ee), demonstrating the feasibility of this strategy. researchgate.net

Chiral Auxiliary and Organocatalytic Approaches

Beyond biocatalysis, chemical methods offer powerful alternatives for stereoselective synthesis.

Chiral Auxiliaries: This strategy involves covalently attaching a chiral molecule (the auxiliary) to one of the achiral reactants (either butyric acid or 2,3-butanediol). researchgate.net The auxiliary then sterically directs the esterification reaction to proceed in a specific stereochemical fashion. After the reaction, the auxiliary is removed, yielding the enantiomerically enriched product. While a robust and reliable method for many transformations, specific applications for the synthesis of butan-2,3-diol esters are not widely documented in the surveyed literature. beilstein-journals.orgsfu.cabath.ac.uk

Organocatalysis: This approach utilizes small, chiral organic molecules to catalyze the esterification reaction enantioselectively. ucl.ac.uk A chiral catalyst can activate the carboxylic acid or the alcohol, creating a chiral environment that favors the formation of one stereoisomer of the product over the other. This field has advanced rapidly, offering a metal-free alternative to traditional catalysis, but like chiral auxiliaries, its specific application to this compound synthesis is not yet a focus of published research.

Biotechnological and Microbial Pathways for Butan 2,3 Diol Monobutyrate Formation

Microbial Biosynthesis and Biotransformation

Microbial systems offer a promising avenue for the production of butan-2,3-diol monobutyrate. This can be achieved either through the direct fermentation by a single microorganism capable of producing both the alcohol and the acid precursor and subsequently esterifying them, or through a co-culture or sequential biotransformation approach where different microbes or enzymes are used for different steps of the synthesis.

Identification of Microorganisms Capable of this compound Production

While direct microbial fermentation to produce this compound is not extensively documented, the foundational components, butan-2,3-diol and butyric acid, are well-known microbial metabolites. A wide variety of microorganisms are known to produce butan-2,3-diol through mixed-acid fermentation. mdpi.com These include bacteria such as Klebsiella pneumoniae, Klebsiella oxytoca, Enterobacter aerogenes, Serratia marcescens, Paenibacillus polymyxa, and Bacillus subtilis. researchgate.net Some of these organisms, like Klebsiella pneumoniae, have been reported to produce high titers of butan-2,3-diol, reaching up to 150 g/L. researchgate.netresearchgate.net

The synthesis of this compound would require a microorganism that not only produces butan-2,3-diol but also possesses or can be engineered to express an enzyme, such as a lipase (B570770) or an esterase, capable of catalyzing the esterification with butyrate (B1204436). Lipases, which are ubiquitous in nature, are commonly used for such biotransformations. For instance, lipases from Pseudomonas species have been shown to be effective in catalyzing esterification reactions. researchgate.net

The biotransformation approach often involves using a microorganism or its isolated enzymes to convert exogenously supplied butan-2,3-diol and butyric acid into the desired ester. This method allows for greater control over the reaction conditions and can circumvent the complexities of metabolic regulation inherent in a single-pot fermentation.

Elucidation of Enzymatic Mechanisms in Biological Systems

The enzymatic formation of this compound is primarily an esterification reaction catalyzed by enzymes belonging to the hydrolase class, particularly lipases and esterases. The general mechanism involves the activation of butyric acid to form an acyl-enzyme intermediate, followed by the nucleophilic attack of a hydroxyl group from butan-2,3-diol to release the ester and regenerate the free enzyme.

Lipases are particularly well-suited for this reaction as they can function in non-aqueous or low-water environments, which shifts the thermodynamic equilibrium towards synthesis rather than hydrolysis. The catalytic triad (B1167595) of serine, histidine, and aspartate (or glutamate) residues in the active site of most lipases is crucial for their catalytic activity.

The process can be summarized as follows:

Acylation: The carboxylic acid (butyric acid) enters the active site of the lipase. The serine hydroxyl group, activated by the histidine-aspartate charge relay system, attacks the carbonyl carbon of the acid, forming a tetrahedral intermediate. This intermediate then collapses, releasing a water molecule and forming an acyl-enzyme complex.

Esterification: The alcohol (butan-2,3-diol) then enters the active site. A hydroxyl group of the butan-2,3-diol attacks the carbonyl carbon of the acyl-enzyme complex, forming another tetrahedral intermediate. This intermediate then breaks down, releasing the ester (this compound) and the free enzyme, ready for another catalytic cycle.

The regioselectivity of the enzyme is a critical factor, determining which of the two hydroxyl groups of butan-2,3-diol is acylated. This can be influenced by the specific enzyme used and the reaction conditions.

Role of Metabolic Pathways in Ester Biosynthesis

Butan-2,3-diol Biosynthesis: In most producing microorganisms, the synthesis of butan-2,3-diol starts from pyruvate (B1213749), a key intermediate of glycolysis. mdpi.comresearchgate.net The pathway involves three key enzymes: mdpi.comresearchgate.netnih.gov

α-Acetolactate synthase (ALS): Catalyzes the condensation of two pyruvate molecules to form α-acetolactate.

α-Acetolactate decarboxylase (ALDC): Decarboxylates α-acetolactate to produce acetoin (B143602).

Butanediol (B1596017) dehydrogenase (BDH) or Acetoin Reductase (AR): Reduces acetoin to butan-2,3-diol, a step that consumes NADH. mdpi.com

This pathway is a part of mixed-acid fermentation and plays a role in regulating the NAD+/NADH ratio within the cell and preventing intracellular acidification. mdpi.com

Butyric Acid Biosynthesis: Butyric acid is a product of anaerobic fermentation in many clostridial species. The pathway typically starts from acetyl-CoA, which is derived from pyruvate. Key steps include the condensation of two acetyl-CoA molecules to form acetoacetyl-CoA, followed by a series of reduction and dehydration steps to yield butyryl-CoA. Finally, butyrate is formed from butyryl-CoA via the action of phosphobutyryltransferase and butyrate kinase, or through a CoA-transferase.

For the in-situ microbial production of this compound, a microorganism would need to possess both of these pathways, along with the necessary ester-forming enzyme.

Metabolic Engineering and Synthetic Biology for Enhanced Production

To overcome the limitations of natural microbial systems, such as low yields and the production of unwanted byproducts, metabolic engineering and synthetic biology approaches are being employed to optimize the production of butan-2,3-diol and its derivatives.

Design of Cell-Free Systems for this compound Synthesis

Cell-free biosystems offer a powerful alternative to whole-cell fermentation for the synthesis of complex molecules like this compound. These systems utilize purified enzymes or cell lysates to carry out specific biochemical transformations in vitro. This approach provides several advantages, including higher product concentrations, elimination of cell maintenance and byproduct formation, and simplified product purification.

A potential cell-free system for this compound synthesis could be designed in a modular fashion:

Module 1: Butan-2,3-diol synthesis: This module would contain the enzymes of the butan-2,3-diol pathway (α-acetolactate synthase, α-acetolactate decarboxylase, and butanediol dehydrogenase) along with the necessary cofactors like NADH. The starting substrate would be pyruvate.

Module 2: Butyrate provision: Butyric acid would be supplied exogenously to the system.

Module 3: Esterification: A lipase or esterase would be added to catalyze the esterification of the in situ-generated butan-2,3-diol with butyric acid.

To drive the reaction towards product formation, cofactor regeneration systems for NADH would be essential. For instance, an enzyme like glucose dehydrogenase could be used to regenerate NADH from NAD+ using glucose as a co-substrate.

The table below outlines a conceptual design for a cell-free system for the synthesis of this compound.

| Module | Substrate(s) | Enzyme(s) | Product(s) |

| 1: BDO Synthesis | Pyruvate, NADH | α-Acetolactate synthase, α-Acetolactate decarboxylase, Butanediol dehydrogenase | Butan-2,3-diol, NAD+ |

| 2: Esterification | Butan-2,3-diol, Butyric Acid | Lipase/Esterase | This compound, Water |

| 3: Cofactor Regeneration | NAD+, Glucose | Glucose Dehydrogenase | NADH, Gluconolactone |

This cell-free approach allows for precise control over each reaction step and can potentially achieve high yields and purity of the final product.

Substrate Utilization and Pathway Flux Optimization

The efficient biotechnological production of this compound is fundamentally dependent on the strategic selection of substrates and the meticulous optimization of metabolic pathways to maximize the formation of its precursor molecules: 2,3-butanediol (B46004) (2,3-BDO) and butyrate. Research has focused on engineering microbial hosts to efficiently convert a variety of carbon sources into these key intermediates and on fine-tuning the metabolic fluxes to enhance yields and productivity.

A critical aspect of developing economically viable bioprocesses is the ability of production strains to utilize inexpensive and renewable feedstocks. osti.gov For 2,3-BDO production, significant efforts have been made to move beyond refined sugars like glucose, which can constitute a substantial portion of the total production cost. osti.gov Lignocellulosic biomass, byproducts from food processing, and industrial wastes represent abundant and cost-effective alternatives. osti.gov Metabolic engineering has enabled microorganisms to utilize these varied substrates. For instance, the thermophilic bacterium Caldicellulosiruptor bescii has been engineered to produce 2,3-BDO directly from unpretreated lignocellulosic biomass, such as switchgrass. asm.orgnih.gov This bacterium can break down both cellulose (B213188) and hemicellulose into fermentable C5 and C6 sugars, which are then channeled into the 2,3-BDO synthesis pathway. asm.orgnih.gov

In engineered host organisms like Corynebacterium glutamicum, a "Generally Regarded As Safe" (GRAS) bacterium, a two-stage fermentation process has been implemented. This strategy involves an initial aerobic growth phase on substrates like acetate (B1210297) or glucose to accumulate biomass, followed by a non-growing, oxygen-limited production phase where glucose is converted to 2,3-BDO. This approach allows for the uncoupling of cell growth from product formation, enabling better control over the metabolic flux towards the desired product.

Similarly, for butyrate production, engineered Escherichia coli has been a common platform. The biosynthesis of butyrate from the central metabolite acetyl-CoA has been a primary focus. researchgate.net To enhance the carbon flux towards butyrate, metabolic engineering strategies have included the deletion of competing byproduct pathways, such as those leading to acetate, lactate, and succinate. researchgate.netnih.gov This minimizes the diversion of carbon and reducing equivalents away from the butyrate synthesis pathway. researchgate.net

Pathway flux optimization involves balancing the expression of heterologous pathway genes and managing the cellular redox state. In the context of 2,3-BDO production, the pathway proceeds in three enzymatic steps from pyruvate. tandfonline.comresearchgate.net The availability of the reducing equivalent NADH is crucial for the final reduction step to 2,3-BDO. nih.gov Engineering the electron transport chain in E. coli to reduce its activity has been shown to increase the intracellular NADH/NAD+ ratio, thereby favoring the production of reduced metabolites like 2,3-BDO. nih.gov

For butyrate production in engineered E. coli, the introduction of a synthetic scaffold protein to spatially co-localize the enzymes of the heterologous pathway has been a successful strategy. researchgate.netnih.gov This spatial organization can improve the efficiency of the pathway by channeling intermediates between enzymes, which resulted in a threefold improvement in butyrate production. nih.gov Further optimization of inducer concentrations and pH adjustments have also contributed to increased titers. nih.gov A study demonstrated that by applying these strategies, a final butyrate titer of 7.2 g/L could be achieved in fed-batch cultivation. nih.gov

The following tables summarize key research findings on substrate utilization and metabolic engineering strategies for the production of the precursors of this compound.

Table 1: Substrate Utilization for 2,3-Butanediol Production in Engineered Microorganisms

| Microorganism | Substrate(s) | Key Engineering Strategy | 2,3-BDO Titer/Yield | Reference |

| Caldicellulosiruptor bescii | Crystalline cellulose, xylan, unpretreated switchgrass | Expression of a thermostable secondary alcohol dehydrogenase (sADH). | Up to 2.5 mM from cellulose and xylan; 0.2 mM from switchgrass. | asm.orgnih.gov |

| Corynebacterium glutamicum ΔaceEΔpqoΔldhAΔmdh | Glucose | Expression of Lactococcus lactis 2,3-BDO pathway genes; two-stage fermentation. | 6.3 g/L (0.66 mol/mol glucose yield). | |

| Escherichia coli | Glucose | Reduction of electron transport chain activity by gene knockouts. | Increased titer and yield compared to the parental strain. | nih.gov |

| Clostridium autoethanogenum | Carbon monoxide (CO) and hydrogen (H₂) | Utilization of the Wood-Ljungdahl pathway for carbon fixation. | Production of 2,3-BDO from gaseous substrates. | asm.orgnih.govasm.org |

Table 2: Pathway Flux Optimization for Butyrate Production in Engineered Escherichia coli

| Strain/Condition | Key Engineering Strategy | Butyrate Titer | Reference |

| Recombinant E. coli | Deletion of byproduct pathways. | Improved production over the initial strain. | nih.gov |

| Recombinant E. coli | Introduction of a synthetic scaffold protein for enzyme co-localization. | Threefold improvement in production. | nih.gov |

| Recombinant E. coli (Fed-batch) | Optimization of inducer concentrations and pH adjustment. | 7.2 g/L | nih.gov |

| Engineered E. coli | Orthogonal control of gene expression in the reverse β-oxidation pathway. | 6.3 g/L from glycerol. | nih.gov |

The formation of this compound itself would then require the enzymatic esterification of 2,3-butanediol with butyrate. This can be achieved through the action of lipases or cutinases, which are known to catalyze such reactions. jmb.or.krnih.gov While the direct microbial co-production of both precursors and their subsequent esterification into the final product in a single organism has not been extensively reported, the successful high-titer production of the individual components lays the groundwork for such a consolidated bioprocess. A synthetic co-culture system, where different engineered strains are responsible for producing each precursor, could be a promising strategy to achieve de novo biosynthesis of this compound. acs.org

Advanced Analytical Methodologies for Butan 2,3 Diol Monobutyrate Characterization

Chromatographic Separation Techniques

Chromatography is fundamental to the analysis of butan-2,3-diol monobutyrate, enabling the separation of the compound from complex matrices and the resolution of its various isomers.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds like this compound. It combines the superior separation capabilities of gas chromatography with the highly specific detection and identification power of mass spectrometry.

In a typical GC-MS analysis, the sample is injected into the GC system, where it is vaporized. The gaseous analytes are then carried by an inert gas (the mobile phase) through a capillary column (the stationary phase). Separation is achieved based on the differential partitioning of compounds between the two phases, which is influenced by factors like boiling point and polarity. For this compound, a non-polar or medium-polarity column is often employed. The separated components then enter the mass spectrometer, where they are ionized, fragmented, and detected based on their mass-to-charge ratio (m/z). The resulting mass spectrum serves as a molecular fingerprint, allowing for confident identification.

Quantitative analysis is performed by comparing the peak area of the analyte to that of a known concentration of a standard. A validated GC-MS method was developed for the parent compound, butan-2,3-diol, which involves derivatization to improve analysis; however, the monobutyrate ester is generally suitable for direct analysis. nih.gov

| Parameter | Description/Value |

|---|---|

| Column Type | DB-5ms, HP-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness |

| Carrier Gas | Helium, constant flow rate (e.g., 1 mL/min) |

| Oven Program | Initial temp 50°C, hold for 2 min, ramp at 10°C/min to 250°C, hold for 5 min |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Analyzer | Quadrupole |

| Key Mass Fragments (m/z) | 71 (Butyryl cation [C4H7O]+), 89 (Loss of butyryl group), 45, 43 (Acylium ion and propyl fragment) |

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of compounds that may be thermally unstable or not sufficiently volatile for GC. It is particularly valuable for assessing the purity of this compound and can also be adapted to separate its diastereomers.

A validated HPLC method using a refractive index detector (RID) has been established for the simultaneous quantification of the parent compound, 2,3-butanediol (B46004), and related metabolites in microbial cultivation samples. researchgate.net This approach is applicable to the monobutyrate ester. For purity analysis, a reversed-phase HPLC setup is typically used, where the stationary phase is non-polar (e.g., C18) and the mobile phase is a polar solvent mixture, such as methanol (B129727)/water or acetonitrile/water. Since this compound lacks a strong UV chromophore, detection is commonly achieved with a universal detector like an RID or an Evaporative Light Scattering Detector (ELSD).

| Parameter | Description/Value |

|---|---|

| Column | Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size) |

| Mobile Phase | Isocratic or gradient elution with Acetonitrile and Water |

| Flow Rate | 1.0 mL/min |

| Column Temperature | Ambient or controlled (e.g., 30°C) |

| Detector | Refractive Index Detector (RID) or Evaporative Light Scattering Detector (ELSD) |

| Injection Volume | 10-20 µL |

Butan-2,3-diol has two chiral centers, resulting in three stereoisomers: (2R,3R), (2S,3S), and the meso (2R,3S) form. wikipedia.org Consequently, this compound also exists as distinct stereoisomers. The separation and quantification of these isomers are critical, as their biological and chemical properties can differ significantly. Chiral chromatography is the definitive method for this purpose. fiveable.me

This technique uses a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and thus separation. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used and have proven effective for resolving a vast range of chiral compounds. chromatographyonline.com The separation is typically performed in normal-phase mode, using a mobile phase consisting of a non-polar solvent like hexane (B92381) and a small amount of a polar modifier such as isopropanol (B130326) or ethanol. The choice of the specific CSP and the composition of the mobile phase are crucial for achieving optimal selectivity and resolution. chromatographyonline.com

Spectroscopic and Spectrometric Elucidation

Spectroscopic methods provide detailed information about the molecular structure, functional groups, and stereochemistry of this compound.

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the complete structural elucidation of organic molecules. Both ¹H and ¹³C NMR are used to map the carbon-hydrogen framework of this compound.

¹H NMR provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. The spectrum of this compound would show characteristic signals for the protons of the butyrate (B1204436) group (a triplet for the terminal methyl, and two multiplets for the methylene (B1212753) groups) and the butanediol (B1596017) backbone. The methine proton adjacent to the ester oxygen would be shifted significantly downfield compared to the methine proton adjacent to the hydroxyl group.

¹³C NMR provides information on the different carbon environments in the molecule. Key signals would include the carbonyl carbon of the ester group (typically ~170-175 ppm), the two methine carbons of the diol backbone (with the one bonded to the ester oxygen being more deshielded), and the carbons of the butyrate alkyl chain.

The precise chemical shifts and coupling constants are sensitive to the stereochemistry of the molecule, allowing for the differentiation of diastereomers. Advanced 2D NMR techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be used to definitively assign all proton and carbon signals and confirm the connectivity of the molecule.

| Atom Type | Part of Molecule | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

|---|---|---|---|

| Carbonyl (C=O) | Butyrate | - | ~173 |

| Methine (CH-O-C=O) | Diol Backbone | ~4.8-5.0 | ~75-78 |

| Methine (CH-OH) | Diol Backbone | ~3.6-3.8 | ~68-71 |

| Methylene (CH₂) | Butyrate (α to C=O) | ~2.2 (triplet) | ~36 |

| Methylene (CH₂) | Butyrate | ~1.6 (sextet) | ~18 |

| Methyl (CH₃) | Butyrate | ~0.9 (triplet) | ~13 |

| Methyl (CH₃) | Diol Backbone | ~1.1-1.3 (doublets) | ~15-20 |

| Hydroxyl (OH) | Diol Backbone | Variable (broad singlet) | - |

Note: Predicted shifts are approximate and can vary based on solvent and stereoisomer.

Infrared (IR) and Raman spectroscopy are complementary vibrational techniques used to identify the functional groups present in a molecule.

Infrared (IR) Spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations. For this compound, the IR spectrum is dominated by a strong, sharp absorption band corresponding to the stretching of the ester carbonyl group (C=O) around 1735-1745 cm⁻¹. Another key feature is a broad absorption band in the region of 3200-3600 cm⁻¹, which is characteristic of the O-H stretching of the free hydroxyl group. C-O stretching vibrations of the ester and alcohol groups appear in the 1000-1300 cm⁻¹ region, while C-H stretching bands are observed around 2850-3000 cm⁻¹. Studies on the parent diol have used matrix-isolation IR spectroscopy to study conformational structures. researchgate.net

Raman Spectroscopy , which measures the inelastic scattering of monochromatic light, provides complementary information. While the O-H stretch is typically weak in Raman spectra, the C=O stretch is moderately active. Raman spectroscopy is particularly effective for observing the vibrations of the C-C backbone and symmetric C-H bending modes, which can be weak in the IR spectrum.

| Frequency Range (cm⁻¹) | Vibrational Mode | Functional Group | Typical IR Intensity |

|---|---|---|---|

| 3200-3600 | O-H Stretch | Alcohol (-OH) | Strong, Broad |

| 2850-3000 | C-H Stretch | Alkyl (CH, CH₂, CH₃) | Medium to Strong |

| 1735-1745 | C=O Stretch | Ester | Very Strong |

| 1150-1250 | C-O Stretch | Ester | Strong |

| 1000-1100 | C-O Stretch | Secondary Alcohol | Medium to Strong |

High-Resolution Mass Spectrometry for Precise Molecular Weight Determination

High-resolution mass spectrometry (HRMS) is an indispensable tool for the unambiguous characterization of this compound. This advanced analytical technique provides the high resolving power and mass accuracy necessary to determine the elemental composition of the molecule with a high degree of confidence.

The molecular formula for this compound is C8H16O3. nih.gov The theoretical exact mass, which is the monoisotopic mass calculated using the most abundant isotope of each element, can be precisely determined. nih.gov For this compound, the computed exact mass is 160.109944368 Da. nih.gov

HRMS instruments, such as time-of-flight (TOF) or Orbitrap mass spectrometers, can measure the mass-to-charge ratio (m/z) of an ion to within a few parts per million (ppm). This level of precision allows for the differentiation between compounds that may have the same nominal mass but different elemental compositions.

In the analysis of this compound, HRMS would be utilized to confirm the elemental formula by comparing the experimentally measured mass to the theoretical value. The high accuracy of the measurement helps to eliminate other potential chemical formulas, thus providing strong evidence for the correct identification of the compound.

While specific experimental HRMS data for this compound is not extensively detailed in publicly available literature, the principles of the technique are well-established. For instance, in the broader context of analyzing related compounds like 2,3-butanediol, mass spectrometry is a key method. researchgate.netoiv.int The fragmentation patterns observed in mass spectra, even at lower resolutions, provide structural information. For 2,3-butanediol, a significant ion is observed at an m/z of 45. researchgate.net

The table below summarizes the key molecular properties of this compound relevant to its HRMS analysis.

| Property | Value |

| Molecular Formula | C8H16O3 nih.govalfa-chemistry.com |

| Molecular Weight | 160.21 g/mol nih.govalfa-chemistry.com |

| Theoretical Exact Mass | 160.109944368 Da nih.gov |

| Monoisotopic Mass | 160.109944368 Da nih.gov |

Table 1: Molecular Properties of this compound

Chemical Transformations and Derivatizations of Butan 2,3 Diol Monobutyrate

Butan-2,3-diol Monobutyrate as an Intermediate in Organic Synthesis

The bifunctional nature of this compound makes it a useful building block in synthetic chemistry. The presence of a reactive hydroxyl group alongside an ester moiety allows for sequential or selective reactions, leading to the synthesis of more complex molecules.

Reactions Involving the Free Hydroxyl Group

The secondary hydroxyl group in this compound is a key site for chemical modification. It can undergo typical alcohol reactions, such as esterification, etherification, and oxidation, to yield a range of derivatives.

Esterification/Acylation: The free hydroxyl group can be further esterified with another carboxylic acid or its derivative (e.g., an acid chloride or anhydride) to form a diester. For instance, reaction with acetic anhydride (B1165640) can yield 3-(butanoyloxy)butan-2-yl acetate (B1210297). This type of reaction is fundamental in creating mixed esters with tailored properties. The esterification of the parent compound, 2,3-butanediol (B46004), with acetic anhydride in the presence of a sulfuric acid catalyst is a known method to produce the corresponding diacetate. nih.gov

Oxidation: Oxidation of the secondary alcohol functionality would convert it into a ketone, yielding a keto-ester. A common precursor, 2,3-butanediol, can be dehydrogenated over copper or silver catalysts to produce diacetyl, indicating that the hydroxyl groups are readily oxidized. chemicalbook.com This suggests that the free hydroxyl group on the monobutyrate derivative could be similarly oxidized to yield 3-oxobutan-2-yl butanoate.

A summary of potential reactions at the hydroxyl group is presented below.

| Reactant | Reagent | Potential Product | Reaction Type |

| This compound | Acetic Anhydride | 3-(butanoyloxy)butan-2-yl acetate | Esterification |

| This compound | Oxidizing Agent (e.g., PCC) | 3-oxobutan-2-yl butanoate | Oxidation |

| This compound | Alkyl Halide (e.g., CH3I) / Base | 3-methoxybutan-2-yl butanoate | Etherification |

Ester Transesterification and Hydrolysis Studies

The ester functional group in this compound is susceptible to both hydrolysis and transesterification, reactions that are often catalyzed by acids, bases, or enzymes. masterorganicchemistry.com

Hydrolysis: Hydrolysis of the ester bond cleaves the molecule back into butan-2,3-diol and butyric acid. This reaction can be catalyzed by acids or bases, or more selectively by enzymes. Lipases are particularly common biocatalysts for this transformation. Studies on similar esters show that lipase-catalyzed hydrolysis often proceeds through an acyl-enzyme intermediate. nih.gov The rate and selectivity of enzymatic hydrolysis can be influenced by factors such as the choice of lipase (B570770), pH, temperature, and the presence of organic solvents. nih.gov For example, research on the hydrolysis of 2-aryl-1,3-propanediol diacetates has demonstrated that the structural properties of the substrate significantly affect the enantioselectivity of the enzymatic reaction. tandfonline.com

Transesterification: Transesterification involves reacting the ester with an alcohol to exchange the alkoxy group. masterorganicchemistry.com For example, reacting this compound with methanol (B129727) (in the presence of a catalyst like sodium methylate) would yield methyl butyrate (B1204436) and butan-2,3-diol. nih.gov This reaction is reversible and is typically driven to completion by using a large excess of the reactant alcohol. masterorganicchemistry.com Enzymatic transesterification, often catalyzed by lipases, is also a widely studied method for producing new esters under mild conditions. tandfonline.com Kinetic studies on the transesterification of diethyl malonate with benzyl (B1604629) alcohol have been performed using modified zirconia catalysts, highlighting the role of solid acid catalysts in these transformations. researchgate.net

| Reaction | Reactants | Catalyst | Products |

| Hydrolysis | This compound, Water | Acid, Base, or Lipase | Butan-2,3-diol, Butyric acid |

| Transesterification | This compound, Methanol | Acid or Base (e.g., NaOCH3) | Butan-2,3-diol, Methyl butyrate |

Conversion to Other Value-Added Chemical Precursors

This compound can be considered a protected form of butan-2,3-diol, a significant platform chemical derived from biomass fermentation. mdpi.com Hydrolysis of the monobutyrate releases butan-2,3-diol, which can then be converted into several industrially important chemicals. solubilityofthings.com

Methyl Ethyl Ketone (Butanone): Butan-2,3-diol undergoes acid-catalyzed dehydration to form methyl ethyl ketone (MEK), a valuable solvent and fuel additive. wikipedia.orggoogle.com This conversion can be achieved using acidic catalysts like H-ZSM-5 zeolite. pnnl.gov Engineered diol dehydratase enzymes have also been developed to catalyze the dehydration of 2,3-butanediol to butanone. aiche.org

Diacetyl (Butane-2,3-dione): Catalytic dehydrogenation of butan-2,3-diol over copper or silver catalysts yields diacetyl, a compound used extensively as a butter-flavoring agent in the food industry. chemicalbook.comwikipedia.orgresearchgate.net

Butenes: Deoxydehydration of butan-2,3-diol can produce butenes, which are key precursors for the production of synthetic rubber and other polymers. wikipedia.org

The conversion pathway typically involves the initial release of the parent diol, which then serves as the direct precursor to these value-added products.

| Precursor | Transformation | Product(s) | Significance |

| Butan-2,3-diol | Acid-Catalyzed Dehydration | Methyl Ethyl Ketone (MEK) | Solvent, Fuel Additive wikipedia.orgpnnl.gov |

| Butan-2,3-diol | Catalytic Dehydrogenation | Diacetyl | Food Flavoring Agent chemicalbook.comwikipedia.org |

| Butan-2,3-diol | Deoxydehydration | Butenes | Polymer Precursors wikipedia.org |

Mechanistic Studies of Reactivity and Selectivity

The reactivity of this compound is governed by its two functional groups. Mechanistic studies, particularly those involving enzymatic catalysts, focus on understanding the selectivity of these transformations.

Enantioselectivity and Regioselectivity: Since butan-2,3-diol exists as three stereoisomers (a meso form and a chiral pair of D- and L-isomers), its monobutyrate derivative also possesses stereochemical complexity. mdpi.comresearchgate.net Enzymes, especially lipases, are known for their ability to distinguish between stereoisomers and to selectively react at specific positions within a molecule.

In lipase-catalyzed reactions, such as hydrolysis or transesterification, the enzyme's active site can preferentially bind one enantiomer over another, leading to a kinetic resolution. nih.gov This allows for the separation of racemic mixtures and the synthesis of enantiomerically enriched products. For instance, lipase-catalyzed hydrolysis of meso-diesters can proceed with high enantioselectivity, yielding chiral monoesters. researchgate.net The mechanism of lipase action typically involves a catalytic triad (B1167595) (often serine, histidine, and aspartate/glutamate) in the active site. The reaction proceeds via a covalent acyl-enzyme intermediate, where the serine hydroxyl group attacks the carbonyl carbon of the ester. nih.gov The deacylation step, which is often rate-limiting, is facilitated by a base catalyst, such as a histidine residue. nih.gov

The choice of enzyme and reaction conditions (e.g., solvent, temperature) can dramatically influence both the rate and the enantioselectivity of the reaction. tandfonline.com Studies have shown that even simple substrate modifications can lead to enhanced or even reversed enantioselectivity in enzymatic hydrolysis. tandfonline.com

Future Research Trajectories and Academic Significance

Development of Novel Catalytic Systems for Sustainable Synthesis

The sustainable synthesis of butan-2,3-diol monobutyrate is a key research focus, hinging on the green production of its precursors—2,3-butanediol (B46004) and butyric acid—and their efficient esterification. 2,3-BDO is a promising bio-based chemical that can be produced in high titers via fermentation from various renewable feedstocks, including glucose, lignocellulose, and industrial residues. mdpi.comcranfield.ac.uk Future research aims to replace traditional chemical synthesis, which often involves high temperatures, pressures, and less selective catalysts, with more sustainable catalytic systems. mdpi.comscispace.com

A primary trajectory is the advancement of biocatalysis, particularly using lipases for the esterification of 2,3-BDO. researchgate.netnih.gov Lipases are attractive due to their high selectivity (chemo-, regio-, and stereoselectivity) and operation under mild conditions. utupub.fi Research is focused on:

Enzyme Immobilization: Developing robust methods for immobilizing lipases to enhance their stability, reusability, and performance in non-aqueous or solvent-free systems, which are preferred for ester synthesis. nih.gov

Novel Lipase (B570770) Discovery: Screening for new lipases from diverse microbial sources with improved activity and selectivity towards the secondary hydroxyl groups of 2,3-BDO, which are known to have lower reactivity compared to primary diols. nih.govacs.org

Enzyme Engineering: Using protein engineering techniques to modify the active sites of known lipases, like Candida antarctica lipase B (CALB), to improve their efficiency and stereoselectivity for the synthesis of specific this compound isomers. utupub.fi

Alongside biocatalysis, the development of heterogeneous solid acid catalysts presents another important research avenue. These catalysts offer advantages in terms of easy separation from the reaction mixture and potential for continuous processing. Future work will involve designing solid catalysts (e.g., zeolites, functionalized resins) that can efficiently catalyze the esterification while minimizing side reactions, such as the dehydration of 2,3-BDO to methyl ethyl ketone or butadiene. scispace.comresearchgate.net

Advances in Integrated Bioprocesses for Industrial Scale-Up

Future research in this area includes:

Consolidated Bioprocessing (CBP): Engineering advanced microbial chassis, such as Bacillus subtilis or Serratia sp. T241, not only to produce high titers of a specific 2,3-BDO stereoisomer but also to express the necessary enzymes (e.g., lipases) for the direct conversion of the diol to its monobutyrate ester within the fermenter or in a coupled bioreactor. reading.ac.ukresearchgate.netnih.gov

In Situ Product Removal: Developing integrated systems where this compound is continuously removed from the reaction medium. Because the ester is more hydrophobic than the diol precursor, techniques like liquid-liquid extraction or membrane-based separation could be integrated with the bioreactor. This would reduce product inhibition, shift the reaction equilibrium towards ester formation, and simplify final purification.

Process Optimization and Scale-Up: Focusing on optimizing fermentation conditions, such as aeration and substrate feeding strategies, to maximize the production of 2,3-BDO. researchgate.net Fed-batch cultivation has been shown to achieve high concentrations of 2,3-BDO, exceeding 150 g/L in some cases. mdpi.com Translating these optimized lab-scale processes to pilot and industrial scales is a critical step towards commercialization. specialchem.comenergy.gov The successful upscaling of fermentation and recovery processes will be essential for providing a cost-effective feedstock for this compound production.

Computational Chemistry and Molecular Modeling for Reaction Prediction and Optimization

Computational tools are becoming indispensable for accelerating research and development, offering deep molecular-level insights that can guide experimental work. For this compound, computational chemistry and molecular modeling are being applied to understand and optimize its synthesis.

Key research trajectories include:

Reaction Mechanism Studies: Using Density Functional Theory (DFT) calculations to elucidate the detailed reaction pathways for both chemical- and enzyme-catalyzed esterification. researchgate.net This includes modeling the transition states to understand activation energies and predict how factors like catalyst structure and solvent choice influence reaction rates and selectivity.

Catalyst Design and Screening: Molecular modeling is used to simulate the interaction between the 2,3-BDO substrate and the active site of enzymes like lipases. nih.gov By understanding the binding modes of different stereoisomers, researchers can predict which enzymes will be most effective for stereoselective synthesis. This computational screening can significantly reduce the experimental effort required to find suitable catalysts.

Conformational Analysis: The conformational flexibility of 2,3-BDO, influenced by intramolecular hydrogen bonding, affects its reactivity. researchgate.net Computational studies can predict the most stable conformers of both the diol and its monobutyrate ester, providing insights into how molecular shape influences physical properties and reactivity in subsequent reactions. researchgate.netchemscene.com

Exploration of New Methodologies for Stereoisomer Specific Synthesis and Analysis

Butan-2,3-diol has two chiral centers, resulting in three stereoisomers: (2R,3R), (2S,3S), and the meso form. mdpi.comwikipedia.org Consequently, its monobutyrate ester also exists as multiple stereoisomers. The specific stereoisomer can significantly impact the final properties and applications, particularly in pharmaceuticals and specialty polymers. researchgate.net Therefore, a major area of academic research is the development of methods for the synthesis and analysis of stereoisomerically pure this compound.

Future research directions are focused on:

Stereoselective Biocatalysis: The use of enzymes, particularly lipases, for the kinetic resolution of racemic or mixed isomer preparations of 2,3-BDO is a well-established strategy. researchgate.netresearchgate.net Future work aims to discover or engineer enzymes that can perform highly selective mono-acylation of a specific 2,3-BDO stereoisomer, yielding optically pure monobutyrate. For example, lipase from Pseudomonas fluorescens has been shown to selectively esterify (2R,3R)-butanediol. researchgate.net

Asymmetric Chemical Catalysis: Developing chiral chemical catalysts that can distinguish between the different stereoisomers of 2,3-BDO or its prochiral meso form. This involves designing catalysts that can achieve enantioselective or diastereoselective esterification, providing a route to specific isomers that may not be accessible through biocatalysis.

Advanced Analytical Techniques: The separation and quantification of closely related stereoisomers is a significant analytical challenge. Research is ongoing to improve analytical methods, such as chiral gas chromatography (GC) or high-performance liquid chromatography (HPLC), for the accurate analysis of the stereoisomeric purity of this compound. researchgate.net The development of these methods is crucial for quality control and for understanding the stereoselectivity of different synthetic routes.

Q & A

Q. How can researchers optimize the synthesis of Butan-2,3-diol monobutyrate for high-purity yields?

Methodological Answer: Synthesis typically involves esterification of Butan-2,3-diol with butyric acid under catalytic conditions. To optimize purity:

- Use acid catalysts (e.g., sulfuric acid) or enzymatic methods (lipases) to minimize side reactions .

- Monitor reaction progress via GC-MS to detect intermediates like unreacted diols or byproducts (e.g., diesters).

- Purify via fractional distillation (boiling point ~177°C for Butan-2,3-diol) or column chromatography using polar stationary phases .

Q. What analytical techniques are critical for characterizing this compound in complex mixtures?

Methodological Answer:

- NMR Spectroscopy : Use ¹H/¹³C NMR to resolve stereoisomers (e.g., meso vs. racemic diol derivatives) and confirm esterification .

- FT-IR : Identify ester carbonyl stretches (~1740 cm⁻¹) and hydroxyl groups (~3400 cm⁻¹) to confirm monobutyrate formation .

- HPLC-MS : Quantify trace impurities (e.g., residual diol or dibutyrate) using reverse-phase columns and ESI ionization .

Advanced Research Questions

Q. How does stereochemistry influence the reactivity and biological activity of this compound?

Methodological Answer:

- Stereochemical Analysis : Separate meso and racemic forms via chiral chromatography (e.g., Chiralcel OD-H column) and compare reaction kinetics .

- Biological Assays : Test enantiomer-specific interactions with enzymes (e.g., esterases) or microbial systems (e.g., Pseudomonas spp.) to assess metabolic pathways .

- Contradiction Note : Studies on related diols (e.g., 2,3-butanediol) show meso forms are less metabolically active in yeast systems, suggesting similar trends for monobutyrates .

Q. What experimental strategies resolve contradictions in reported metabolic pathways of Butan-2,3-diol derivatives?

Methodological Answer:

- Isotopic Labeling : Use deuterated analogs (e.g., Butan-2,3-diol-d₅) to trace metabolic intermediates via LC-MS/MS .

- Knockout Studies : Employ CRISPR/Cas9-modified microbial strains to silence competing pathways (e.g., acetoin reductase) and isolate monobutyrate-specific degradation .

- Meta-Analysis : Cross-reference datasets from proteomics (e.g., enzyme expression profiles) and metabolomics to identify pathway bottlenecks .

Q. How can computational modeling predict the physicochemical stability of this compound under varying storage conditions?

Methodological Answer:

- Molecular Dynamics (MD) : Simulate ester bond hydrolysis rates in aqueous vs. anhydrous environments using force fields (e.g., AMBER) .

- QSAR Models : Correlate logP values (experimental: ~0.9 for Butan-2,3-diol) with shelf-life predictions in buffered solutions .

- Validation : Compare computational results with accelerated stability tests (40°C/75% RH for 6 months) and HPLC degradation profiles .

Safety and Handling

Q. What safety protocols are essential for handling Butan-2,3-diol derivatives in laboratory settings?

Methodological Answer:

- Ventilation : Use fume hoods during synthesis to avoid inhalation of volatile byproducts (e.g., butyric acid vapors) .

- PPE : Wear nitrile gloves and goggles; avoid contact with skin (LD₅₀ for Butan-2,3-diol: 5462 mg/kg in rodents) .

- Waste Disposal : Neutralize acidic residues with sodium bicarbonate before disposal .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.